molecular formula C22H14BrN B11709331 9-bromo-7-phenyl-7H-benzo[c]carbazole

9-bromo-7-phenyl-7H-benzo[c]carbazole

Cat. No.: B11709331
M. Wt: 372.3 g/mol
InChI Key: SCFYLUFGTCXFSI-UHFFFAOYSA-N
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Description

9-bromo-7-phenyl-7H-benzo[c]carbazole is a chemical compound with the molecular formula C22H14BrN and a molecular weight of 372.26 g/mol . It is a derivative of benzo[c]carbazole, characterized by the presence of a bromine atom at the 9th position and a phenyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-7-phenyl-7H-benzo[c]carbazole typically involves the bromination of 7-phenyl-7H-benzo[c]carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform . The reaction conditions usually require a temperature range of 0-25°C and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

9-bromo-7-phenyl-7H-benzo[c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended aromatic systems .

Mechanism of Action

The mechanism of action of 9-bromo-7-phenyl-7H-benzo[c]carbazole depends on its application. In organic electronics, its electronic properties, such as charge transport and light emission, are crucial. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-bromo-7-phenyl-7H-benzo[c]carbazole is unique due to the combined presence of the bromine atom and the phenyl group, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and reactivity .

Properties

Molecular Formula

C22H14BrN

Molecular Weight

372.3 g/mol

IUPAC Name

9-bromo-7-phenylbenzo[c]carbazole

InChI

InChI=1S/C22H14BrN/c23-16-11-12-19-21(14-16)24(17-7-2-1-3-8-17)20-13-10-15-6-4-5-9-18(15)22(19)20/h1-14H

InChI Key

SCFYLUFGTCXFSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=C2C=C(C=C4)Br)C5=CC=CC=C5C=C3

Origin of Product

United States

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